molecular formula C12H16IN3O3 B13492275 ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13492275
M. Wt: 377.18 g/mol
InChI Key: SMOKSNRASBSWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the Triazole Ring: The triazole ring can be attached through a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the click chemistry step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the iodomethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can yield various oxidized forms of the triazole ring.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, especially those requiring a bicyclic core.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can be crucial for binding to biological targets.

    Organic Synthesis: The compound can act as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1-methyl-1H-imidazole: This compound shares the iodomethyl group but lacks the bicyclic structure and triazole ring.

    1-(2-(1H-INDOL-1-YL)ETHYL)-1-METHYLPIPERIDINIUM IODIDE: This compound contains an iodomethyl group and a nitrogen-containing ring but differs significantly in overall structure.

Uniqueness

Ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of a bicyclic core, a triazole ring, and an iodomethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16IN3O3

Molecular Weight

377.18 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1-methyltriazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C12H16IN3O3/c1-3-18-10(17)12-5-11(6-12,7-13)19-9(12)8-4-16(2)15-14-8/h4,9H,3,5-7H2,1-2H3

InChI Key

SMOKSNRASBSWRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CN(N=N3)C)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.